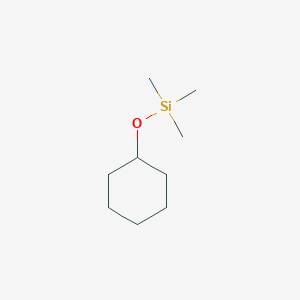
(Cyclohexyloxy)trimethylsilane
Übersicht
Beschreibung
(Cyclohexyloxy)trimethylsilane is a useful research compound. Its molecular formula is C9H20OSi and its molecular weight is 172.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96833. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has shown that (cyclohexyloxy)trimethylsilane can be utilized in the synthesis of complex organosilicon compounds. For instance, it has been employed in reactions to form siloxane bonds, which are crucial for creating silicone materials.
Table 1: Synthesis Reactions Involving this compound
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkynylation | Catalytic triflimide | 70 | |
| Etherification | Acidic medium | Variable | |
| Copolymerization | Anionic conditions | High |
Pharmaceutical Applications
This compound has been investigated for its potential pharmaceutical applications, particularly in drug development. It has been noted for its role in synthesizing cyclohexyl-substituted heterocycles, which exhibit pharmacological properties beneficial for treating various diseases.
Case Study: Pharmaceutical Composition
A patent describes pharmaceutical compositions containing this compound derivatives that inhibit signal transduction mediated by tyrosine kinases. These compounds have shown promise in treating tumor diseases and benign prostate hyperplasia (BPH) due to their ability to modulate biological pathways effectively .
Material Science Applications
In material science, this compound is used as a coupling agent in the preparation of silicone-based materials. Its ability to enhance adhesion between organic and inorganic materials makes it valuable in coatings and sealants.
Table 2: Material Properties Enhanced by this compound
| Material Type | Property Enhanced | Application Area |
|---|---|---|
| Silicone Sealants | Adhesion | Construction |
| Coatings | Durability | Automotive |
| Composite Materials | Mechanical Strength | Aerospace |
Environmental Applications
Research indicates that this compound can also be utilized in environmental remediation processes. Its siloxane structure allows it to interact with pollutants, aiding in their degradation or removal from contaminated sites.
Eigenschaften
CAS-Nummer |
13871-89-1 |
|---|---|
Molekularformel |
C9H20OSi |
Molekulargewicht |
172.34 g/mol |
IUPAC-Name |
cyclohexyloxy(trimethyl)silane |
InChI |
InChI=1S/C9H20OSi/c1-11(2,3)10-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
PGRDNHQIURCHPZ-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC1CCCCC1 |
Kanonische SMILES |
C[Si](C)(C)OC1CCCCC1 |
Key on ui other cas no. |
13871-89-1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














